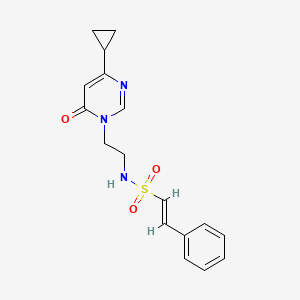

N-(4-(2-(4-羟基哌啶-1-基)-2-氧代乙基)苯基)-3-(苯硫基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

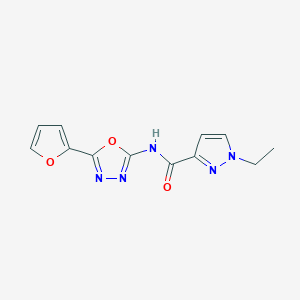

“N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

科学研究应用

神经保护剂

与 N-(4-(2-(4-羟基哌啶-1-基)-2-氧代乙基)苯基)-3-(苯硫基)丙酰胺 结构相似的化合物(例如涉及哌啶和相关部分的化合物)已被研究其神经保护特性。例如,CP-101,606 是一种 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,其结构与依芬丙酯相似,已显示出强大的神经保护活性,尤其是在海马神经元中,突出了对前脑中含有 NR2B 亚基受体的选择性亲和力 (F. Menniti 等人,1997)。这表明具有相关结构的化合物具有潜在的神经保护研究应用,重点是减轻谷氨酸毒性并提供针对神经退行性疾病的保护。

镇痛和抗炎特性

哌啶衍生物,例如 4β-甲氧基-4α-苯基-3α, 5α-丙烷哌啶,已被研究其镇痛和止咳活性。在这些衍生物的苯基中引入特定的取代基可以显着增强其镇痛和抗炎作用 (E. Oki 等人,1974)。这表明 N-(4-(2-(4-羟基哌啶-1-基)-2-氧代乙基)苯基)-3-(苯硫基)丙酰胺 在开发具有优化药理特征的新型镇痛药或抗炎药方面具有潜在的应用领域。

电催化反应和氧化过程

包括具有哌啶结构的 N-氧基化合物被用作有机分子选择性氧化的催化剂。在电催化反应和氧化过程中,这些化合物在实验室和工业应用中都有益。氨氧基和相关试剂在电合成中的电化学性质和应用突出了它们在化学转化中的重要性 (J. Nutting 等人,2018)。对 N-(4-(2-(4-羟基哌啶-1-基)-2-氧代乙基)苯基)-3-(苯硫基)丙酰胺 的研究可以探索类似的催化或电化学应用,为新的氧化方法或催化剂的开发做出贡献。

未来方向

Piperidine-containing compounds play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research with many potential future directions.

属性

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-28-20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQLFHMWDUPGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)

![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)

![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)

![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)

![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)

![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)

![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2425564.png)